

# Technical Support Center: Preventing Aggregation of ADCs with PBD Payloads

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Compound of Interest		
Compound Name:	DBCO-HS-PEG2-VA-PABC-	
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This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of Antibody-Drug Conjugates (ADCs) featuring Pyrrolobenzodiazepine (PBD) payloads. PBDs, while highly potent, are notably hydrophobic, which can increase the propensity for ADC aggregation, a critical quality attribute that can impact stability, efficacy, and safety.

### Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with PBD payloads?

A1: Aggregation of ADCs, particularly those with hydrophobic payloads like PBDs, is a multifactorial issue. The primary drivers include:

- Increased Hydrophobicity: The conjugation of hydrophobic PBD payloads and linkers to the
  monoclonal antibody (mAb) surface can lead to the formation of hydrophobic patches. These
  patches can interact between ADC molecules, leading to self-association and aggregation to
  minimize exposure to the aqueous environment.[1][2][3]
- High Drug-to-Antibody Ratio (DAR): A higher number of conjugated PBD molecules per antibody increases the overall hydrophobicity of the ADC, thereby increasing the likelihood of aggregation.[4]

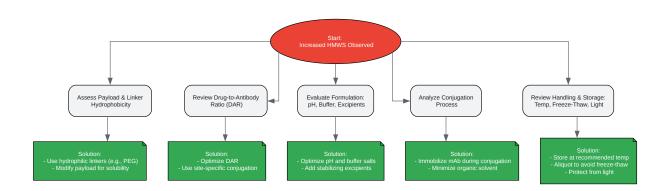


- Suboptimal Formulation Conditions: The composition of the formulation buffer is critical.[1][5] Factors such as a pH near the isoelectric point (pl) of the ADC, where net charge is minimal and solubility is lowest, and inappropriate ionic strength can promote aggregation.[1]
- Environmental and Mechanical Stress: Exposure to elevated temperatures, repeated freezethaw cycles, and mechanical stress like shaking can induce conformational changes in the antibody, exposing aggregation-prone regions.[5][6] Light exposure can also degrade photosensitive components, leading to aggregation.[6]
- Conjugation Process: The use of organic solvents to solubilize hydrophobic PBD payloads during the conjugation process can disrupt the stability of the antibody and lead to aggregation.[1][6]

#### **Troubleshooting Guide**

Symptom: Increased high molecular weight species (HMWS) detected by SEC after conjugation or during storage.

This is a common indicator of ADC aggregation. The following troubleshooting workflow can help identify and mitigate the root cause.





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Caption: A step-by-step workflow for troubleshooting ADC aggregation.

## **Prevention Strategies**

Q2: How can formulation optimization be used to prevent PBD-ADC aggregation?

A2: Formulation optimization is a cornerstone of preventing ADC aggregation. Key strategies include:

- pH and Buffer Selection: Maintaining the pH of the formulation away from the ADC's isoelectric point (pI) is crucial for ensuring colloidal stability.[5] Histidine and citrate buffers are commonly used for monoclonal antibody formulations.[5]
- Addition of Stabilizing Excipients: Various excipients can be included to protect the ADC from degradation and aggregation.[2][5] The selection and concentration of these excipients should be systematically optimized.



Excipient Type	Examples	Typical Concentration	Mechanism of Action
Surfactants	Polysorbate 20, Polysorbate 80	0.01% - 0.1% (w/v)	Prevent surface- induced aggregation and shield hydrophobic regions on the protein surface. [2][5]
Sugars/Polyols	Sucrose, Trehalose	1% - 10% (w/v)	Act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations, by stabilizing the protein structure.[5]
Amino Acids	Arginine, Glycine, Proline	50 - 250 mM	Can suppress aggregation and increase the solubility of the ADC.[5]

Q3: What role do the linker and payload play in aggregation, and how can they be modified?

A3: The linker and payload are significant contributors to the hydrophobicity and aggregation propensity of PBD-ADCs.

- Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can effectively decrease the overall hydrophobicity of the ADC, thereby reducing aggregation.[2][6]
- Payload Modification: While challenging due to the potential impact on potency, structural modifications to the PBD payload to introduce hydrophilic groups can improve solubility.[2][7]
- Linker Chemistry: The stability of the linker itself is crucial. The use of N-phenyl maleimide functionality for thiol conjugation has been shown to create more stable thiosuccinimide

#### Troubleshooting & Optimization





linkages compared to N-alkyl maleimides, minimizing drug loss and potential degradation pathways that could lead to aggregation.[9][10] Studies have also shown that disulfide-linked PBD ADCs exhibit decreased levels of aggregation compared to peptide-linked counterparts. [11]

Q4: How can protein engineering and conjugation strategies minimize aggregation?

A4: Modifying the antibody and controlling the conjugation process are advanced strategies for preventing aggregation.

- Site-Specific Conjugation: Conjugating the PBD payload at specific, engineered sites on the
  antibody can help to shield the hydrophobic drug from the aqueous environment, thus
  reducing the potential for intermolecular hydrophobic interactions.[12][13][14]
- "Aggregation Gatekeeper" Residues: A novel approach involves rationally designing mAb variants by introducing specific amino acid residues that act as "gatekeepers" to prevent aggregation, without compromising the antibody's binding capabilities.[6]
- Solid-Phase Conjugation: Immobilizing the antibodies on a solid support, such as a resin, during the conjugation process physically separates the molecules, preventing them from aggregating while the hydrophobic payload-linker is being attached.[1][6]

## **Experimental Protocols**

Protocol 1: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC is the industry-standard method for quantifying ADC aggregates.[6]

- Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic volume.
- Methodology:
  - Column: Use a size exclusion column appropriate for the size range of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).



- Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The exact composition may need optimization.
- Flow Rate: Set a flow rate that ensures adequate separation, typically between 0.5 and
   1.0 mL/min.[4]
- Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[4]
- $\circ$  Injection and Detection: Inject 10-20  $\mu L$  of the prepared sample and monitor the eluent at a UV wavelength of 280 nm.[4]
- Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
   Calculate the percentage of each species relative to the total peak area.[4]

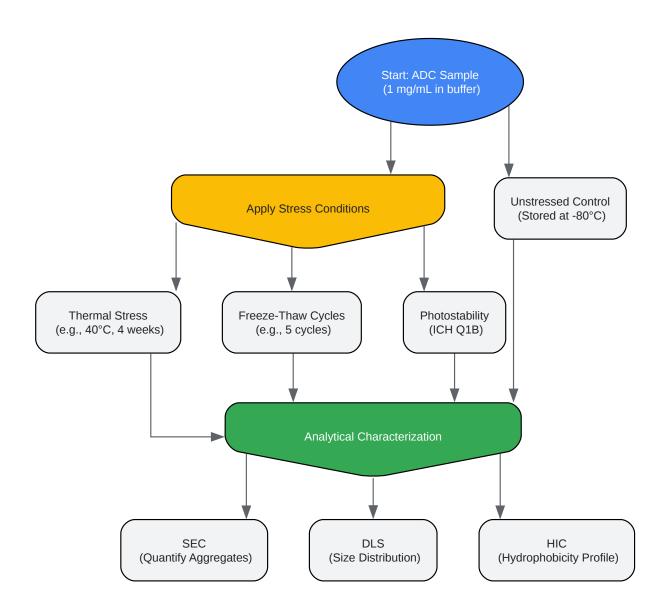
Protocol 2: Forced Degradation Study to Assess ADC Stability

Forced degradation studies are used to identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[4]

- Objective: To subject the ADC to various stress conditions to accelerate degradation and identify potential aggregation liabilities.
- Methodology:
  - Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[4]
  - Stress Conditions: Subject the aliquots to a variety of stress conditions, including but not limited to:[4]
    - Thermal Stress: Incubate at 40°C or 50°C for a defined period (e.g., 1-4 weeks).
    - Freeze-Thaw Stress: Subject the ADC to multiple (e.g., 3-5) cycles of freezing at -80°C and thawing at room temperature.
    - Photostability: Expose the ADC to light according to ICH Q1B guidelines.



 Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, dynamic light scattering (DLS), and hydrophobic interaction chromatography (HIC), to characterize the degradation products and quantify aggregation.



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Caption: Workflow for a forced degradation study to evaluate ADC stability.



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